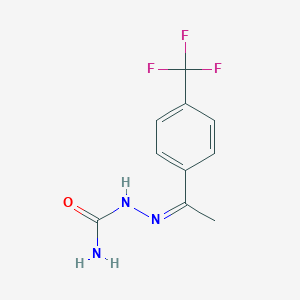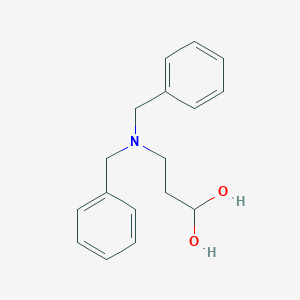
3-(Dibenzylamino)propane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibenzylamino)propane-1,1-diol is an organic compound with the molecular formula C17H21NO2 It is an amino alcohol, characterized by the presence of both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzylamino)propane-1,1-diol typically involves the reaction of dibenzylamine with a suitable precursor. One common method involves the reaction of dibenzylamine with 3-chloro-1,2-propanediol in the presence of a base such as sodium methoxide. The reaction proceeds via a substitution mechanism, where the chlorine atom is replaced by the dibenzylamino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzylamino)propane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups can yield aldehydes or ketones, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
3-(Dibenzylamino)propane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dibenzylamino)propane-1,1-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol groups can participate in hydrogen bonding. These interactions can affect the structure and function of proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dibenzylamino)propane-1,2-diol: This compound is similar in structure but has an additional hydroxyl group at the second carbon position.
2-(Dibenzylamino)propane-1,3-dithiol: This compound contains sulfur atoms instead of oxygen, which can affect its chemical properties and reactivity.
Uniqueness
3-(Dibenzylamino)propane-1,1-diol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality as both an amine and an alcohol makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-(dibenzylamino)propane-1,1-diol |
InChI |
InChI=1S/C17H21NO2/c19-17(20)11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2 |
InChI Key |
ULSYVNHLMCPTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


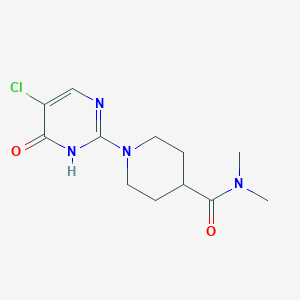
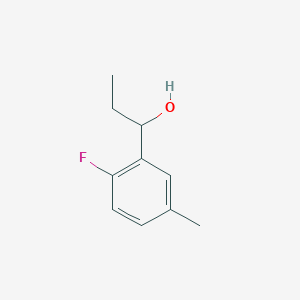
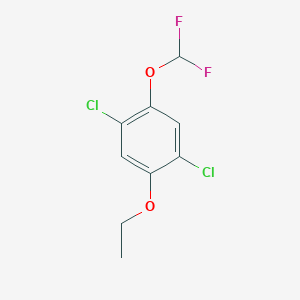
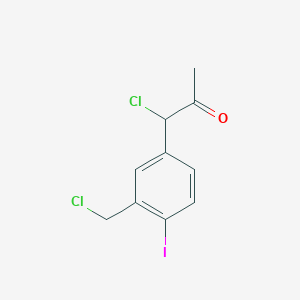
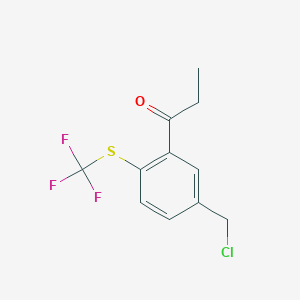
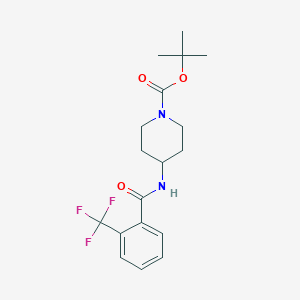
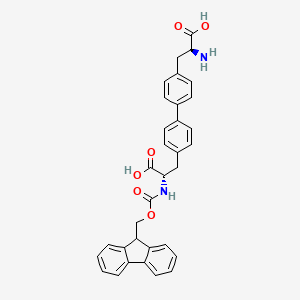
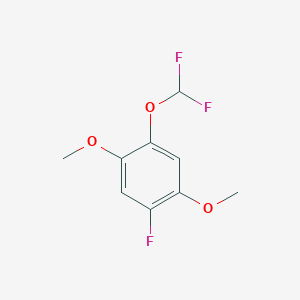
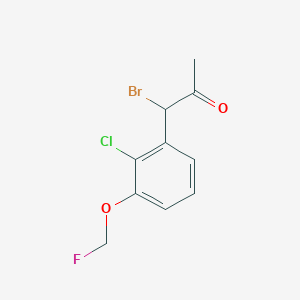
![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)
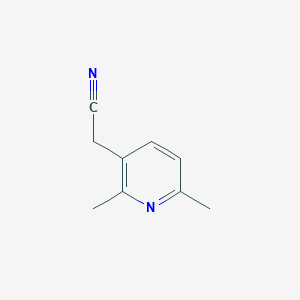
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
